molecular formula C10H13ClFN B2663199 (3-Cyclopropyl-2-fluorophenyl)methanamine;hydrochloride CAS No. 2416234-24-5

(3-Cyclopropyl-2-fluorophenyl)methanamine;hydrochloride

Cat. No.: B2663199
CAS No.: 2416234-24-5
M. Wt: 201.67
InChI Key: QGHQVTNVAAZINV-UHFFFAOYSA-N
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Description

“(3-Cyclopropyl-2-fluorophenyl)methanamine;hydrochloride” is a chemical compound with the molecular formula C10H12FN・HCl . It is a solid substance and is stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H12FN.ClH/c11-9-4-2-1-3-8(9)10(12)7-5-6-7;/h1-4,7,10H,5-6,12H2;1H/t10-;/m1./s1 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 201.67 . It is a solid substance and is stored at room temperature in an inert atmosphere . Unfortunately, other specific physical and chemical properties like density, boiling point, and melting point were not found in the sources.

Scientific Research Applications

Synthesis Techniques

  • Stereoselective Synthesis : The synthesis of cis-2-Fluorocyclopropylamine demonstrates a stereoselective approach, highlighting the significance of cyclopropanation under phase-transfer conditions. This method could be pivotal for generating amino groups on the cyclopropane ring, which is crucial for further chemical modifications (Matsuo, Tani, & Hayakawa, 2004).

  • Preparation of 2-fluoro-3-alkoxy-1,3-butadienes : Demonstrating an efficient method for synthesizing dienes that could undergo smooth 4 + 2 cycloaddition reactions. This preparation method highlights the versatility of fluoro-cyclopropyl compounds in synthetic organic chemistry (Patrick, Rogers, & Gorrell, 2002).

Chemical Analysis and Drug Development

  • Drug Precursors and Analytical Techniques : A study identified and analyzed suspected chemical precursors of 2-fluorodeschloroketamine, showcasing the importance of understanding the chemical and pharmacological properties of cyclopropyl-fluorophenyl derivatives for forensic and pharmaceutical applications (Luo et al., 2022).

  • Antiosteoclast Activity : The synthesis and evaluation of di(1-oxo/thioxoperhydro-1λ5-[1,3,2]diazaphospholo[1,5-a]pyridine-1-yl)(4-substituted phenyl) boronates for antiosteoclast activity underline the therapeutic potential of cyclopropyl-containing compounds in treating bone disorders (Reddy et al., 2012).

Safety and Hazards

“(3-Cyclopropyl-2-fluorophenyl)methanamine;hydrochloride” is classified under GHS07, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Safety measures include avoiding contact with skin and eyes, and wearing protective gloves, clothing, and face protection .

Properties

IUPAC Name

(3-cyclopropyl-2-fluorophenyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c11-10-8(6-12)2-1-3-9(10)7-4-5-7;/h1-3,7H,4-6,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHXJWUAKJFAIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=CC(=C2F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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